Cas no 1314722-34-3 (2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride)

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride is a halogenated phenylalkylamine derivative with potential applications in pharmaceutical and chemical research. The compound features a bromo and chloro substitution on the phenyl ring, enhancing its reactivity and utility in synthetic pathways. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This intermediate is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its structural versatility. Its well-defined molecular structure allows for precise modifications, making it suitable for targeted synthesis. The compound is typically characterized by high purity, ensuring reproducibility in research applications. Proper handling under controlled conditions is recommended due to its reactive functional groups.
2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride structure
1314722-34-3 structure
Product name:2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride
CAS No:1314722-34-3
MF:C9H12BrCl2N
Molecular Weight:285.008279800415
CID:5012538
PubChem ID:155896398

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride
    • 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride
    • 1314722-34-3
    • starbld0022562
    • インチ: 1S/C9H11BrClN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H
    • InChIKey: MQZRVYUUMHFBGR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(C)(C)N)Cl.Cl

計算された属性

  • 精确分子量: 282.95302g/mol
  • 同位素质量: 282.95302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X90035-250mg
2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride
1314722-34-3 95%
250mg
¥288.0 2023-09-05
Enamine
EN300-1911601-1.0g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
1g
$1086.0 2023-05-31
Enamine
EN300-1911601-0.1g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
0.1g
$956.0 2023-05-31
Enamine
EN300-1911601-0.25g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
0.25g
$999.0 2023-05-31
Enamine
EN300-1911601-10.0g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
10g
$4667.0 2023-05-31
Enamine
EN300-1911601-0.05g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
0.05g
$912.0 2023-05-31
Enamine
EN300-1911601-0.5g
2-(3-bromo-4-chlorophenyl)propan-2-amine
1314722-34-3
0.5g
$1043.0 2023-05-31
1PlusChem
1P01WK3N-250mg
2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride
1314722-34-3 95%
250mg
$67.00 2023-12-22
Aaron
AR01WKBZ-250mg
2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride
1314722-34-3 95%
250mg
$55.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1574733-250mg
2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride
1314722-34-3 98%
250mg
¥503.00 2024-08-09

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride 関連文献

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochlorideに関する追加情報

Introduction to 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride (CAS No. 1314722-34-3)

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride (CAS No. 1314722-34-3) is a versatile compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, also known as Bromochlorophenylpropanamine hydrochloride, has garnered attention due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride is a substituted amine with a bromo and chloro group attached to the phenyl ring. The molecular formula of this compound is C10H11BrClN·HCl, and its molecular weight is approximately 288.06 g/mol. The presence of the bromo and chloro substituents imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.

The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited due to the presence of hydrophobic substituents. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, making it suitable for various biological assays.

Synthesis Methods

The synthesis of 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromo-4-chlorobenzaldehyde with acetone in the presence of a reducing agent such as sodium borohydride (NaBH4). The resulting intermediate is then treated with ammonia or an amine source to form the desired amine product. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid (HCl).

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to introduce the bromo and chloro substituents onto the phenyl ring. These methods offer high yields and excellent regioselectivity, making them suitable for large-scale production.

Biological Activities

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride has been studied for its potential biological activities, including its effects on various cellular processes and signaling pathways. Recent research has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride has also been investigated for its neuroprotective properties. Studies have demonstrated that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride has been explored in several preclinical studies, with promising results. In animal models of inflammatory diseases, this compound has shown significant efficacy in reducing inflammation and improving disease outcomes. For example, in a study using a murine model of collagen-induced arthritis, treatment with Bromochlorophenylpropanamine hydrochloride led to a marked reduction in joint swelling and histological signs of inflammation.

In neurodegenerative disease models, 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride has demonstrated neuroprotective effects by reducing neuronal cell death and improving cognitive function. A study using a transgenic mouse model of Alzheimer's disease showed that treatment with this compound significantly reduced amyloid-beta plaque formation and improved spatial memory performance.

Current Research Trends

The ongoing research on 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride is focused on elucidating its mechanism of action at the molecular level. Recent studies have identified several key targets involved in its biological activities, including nuclear factor-kappa B (NF-kB), mitogen-activated protein kinases (MAPKs), and peroxisome proliferator-activated receptors (PPARs). Understanding these mechanisms will provide valuable insights into the therapeutic potential of this compound.

In addition to its direct biological effects, there is growing interest in developing drug delivery systems to enhance the bioavailability and efficacy of Bromochlorophenylpropanamine hydrochloride. Nanoparticle-based delivery systems have shown promise in improving drug targeting and reducing side effects. For example, encapsulating this compound in polymeric nanoparticles has been shown to enhance its stability in physiological conditions and improve its cellular uptake.

Conclusion

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride (CAS No. 1314722-34-3) is a promising compound with diverse biological activities that make it an attractive candidate for further pharmaceutical development. Its anti-inflammatory and neuroprotective properties have been well-documented in preclinical studies, suggesting potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. Ongoing research aimed at understanding its mechanism of action and optimizing drug delivery systems will likely lead to new breakthroughs in the treatment of these conditions.

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